Thioether amide PC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioether amide PC, also known as this compound, is a useful research compound. Its molecular formula is C20H43N2O5PS and its molecular weight is 454.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Inhibition of Secretory Phospholipase A2 (sPLA2)

Thioether amide PC is recognized as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). The compound binds to both the catalytic and activator sites of sPLA2, with a reported IC50 value of 2 µM at a substrate concentration of 0.5 mM. Notably, its binding to the activator site is stronger than to the catalytic site, which can lead to unexpected activation of phospholipase activity at low concentrations .

Table 1: Inhibition Characteristics of this compound

| Property | Value |

|---|---|

| IC50 (sPLA2) | 2 µM |

| Binding Site | Catalytic and Activator |

| Activation Potential | Yes (at low concentrations) |

Antiviral Research

Recent studies have identified thioether amide derivatives as potential inhibitors of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. In silico screening has shown favorable binding free energies for these compounds, suggesting their utility in developing antiviral therapies against COVID-19. Molecular dynamics simulations further support the stability and efficacy of these interactions, positioning thioether amides as promising candidates for drug development .

Case Study: RdRp Inhibition

- Objective : To identify novel RdRp inhibitors.

- Method : High-throughput virtual screening and molecular dynamics simulations.

- Findings : Several thioether-amide compounds showed significant binding affinity to RdRp, indicating potential therapeutic effects against SARS-CoV-2.

Biophysical Studies

Thioether amides are utilized in biophysical chemistry to probe protein folding and stability. Their unique structural properties allow researchers to evaluate the contributions of hydrogen bonding in biomolecular interactions. For instance, replacing amides with thioamides can significantly alter spectroscopic characteristics, making them valuable tools for studying protein dynamics .

Table 2: Spectroscopic Properties Comparison

| Compound Type | UV Absorption Max (nm) | IR Stretch (cm⁻¹) | NMR Chemical Shift (ppm) |

|---|---|---|---|

| Amide | 220 | 1660 | ~170 |

| Thioamide | 265 | 1120 | ~200-210 |

Natural Product Biosynthesis

Thioether amides play a role in the biosynthesis of natural compounds, particularly in the formation of thioamide-containing peptides. These compounds have been linked to improved pharmacokinetic properties and bioactivity in medicinal chemistry contexts. The exploration of thioamidation processes has opened new avenues for discovering novel antibiotics and other therapeutic agents .

Case Study: Closthioamide

- Source : Isolated from an anaerobic bacterium.

- Mechanism : Inhibits DNA gyrase and topoisomerase IV, blocking DNA replication.

- Significance : Represents a new class of antibiotics with unique mechanisms of action.

化学反应分析

Table 1: Copolymerization of AcMeThiFA with Vinyl Monomers

| Monomer | Time (h) | Yield (%) | M<sub>n</sub> (×10<sup>4</sup>) | Thioamide Incorporation (mol%) |

|---|---|---|---|---|

| MA | 96 | 24/84 | 27.7 | 16 |

| St | 120 | 8/78 | 28.2 | 10 |

| DMAA | 98 | 36/91 | 24.3 | 22 |

Radical-Mediated Functionalization

Thioether amides participate in trifluoromethylation and halogenation reactions under radical conditions:

-

Trifluoromethyl-fluorination : Acrylamides react with CF<sub>3</sub> radicals generated from Ru(bpy)<sub>3</sub>Cl<sub>2</sub> and Togni’s reagent, yielding α-CF<sub>3</sub>-substituted amides (45–75% yields). TEMPO trapping confirmed radical intermediates .

-

Chlorination : Using TBACl as a Cl source, acrylamides undergo trifluoromethyl-chlorination with moderate yields (59–76%) .

Hydrolysis and Stability

Thioether amides exhibit pH-dependent stability :

-

Under acidic conditions, thioether linkages in poly(amide-thioether)s remain intact, while amide bonds hydrolyze slowly.

-

In alkaline environments, thioethers oxidize to sulfoxides, but the amide group resists hydrolysis up to pH 12 .

Table 2: Stability of Poly(amide-thioether) Surfactants

| Condition | Stability Duration | Emulsion Type |

|---|---|---|

| Ambient (pH 7) | >5 months | Oil-in-oil |

| 60°C (pH 2) | 48 hours | Phase separation |

| 60°C (pH 12) | 24 hours | Partial oxidation |

Catalytic Reactions

-

Esterification : Amides are esterified using dimethyl sulfate, achieving 75–88% yields under mechanochemical conditions (30 Hz ball milling) .

-

Depolymerization : Poly(ester-alt-thioether)s depolymerize via alcoholysis at 60°C, recovering monomers with >90% efficiency .

Key Mechanistic Insights

属性

CAS 编号 |

144000-46-4 |

|---|---|

分子式 |

C20H43N2O5PS |

分子量 |

454.6 g/mol |

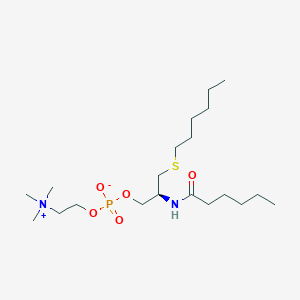

IUPAC 名称 |

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |

InChI 键 |

DJRPCPXTLALALA-IBGZPJMESA-N |

SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

手性 SMILES |

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

规范 SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

同义词 |

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。